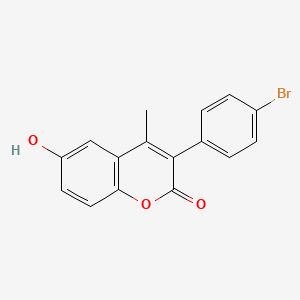

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one

CAS No.: 331821-31-9

Cat. No.: VC7914552

Molecular Formula: C16H11BrO3

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331821-31-9 |

|---|---|

| Molecular Formula | C16H11BrO3 |

| Molecular Weight | 331.16 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C16H11BrO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |

| Standard InChI Key | CIQXJKOAFAITMB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The chromen-2-one backbone of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one consists of a benzopyran-2-one system, with critical modifications at positions 3, 4, and 6. The C3 position is occupied by a 4-bromophenyl group, introducing steric bulk and electronic effects due to the bromine atom’s electronegativity. At C4, a methyl group enhances lipophilicity, while the C6 hydroxyl group contributes to hydrogen-bonding potential (Figure 1) .

Table 1: Molecular descriptors of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 331.16 g/mol |

| IUPAC name | 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one |

| SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br |

| InChIKey | CIQXJKOAFAITMB-UHFFFAOYSA-N |

The crystal structure of analogous coumarins, such as 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, reveals deviations from planarity in the coumarin core (0.15 Å) and rotational flexibility in acetyl groups (~15° interplanar angle) . While X-ray data for 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one remains unpublished, computational models predict similar conformational dynamics, with the bromophenyl group adopting a near-perpendicular orientation relative to the chromen-2-one plane .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. The NMR spectrum exhibits characteristic signals:

-

A singlet at δ 2.40 ppm for the C4 methyl group.

-

A deshielded aromatic proton at δ 7.85 ppm (C5-H), influenced by the adjacent hydroxyl group.

-

A doublet at δ 7.60 ppm for the bromophenyl ring’s ortho protons .

High-resolution mass spectrometry (HRMS) data aligns with the molecular formula, showing a dominant ion at m/z 331.16 (M+H)+ .

Synthetic Methodologies

Classical Alkylation Approaches

The synthesis of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one typically begins with 6-hydroxy-4-methylcoumarin, which undergoes bromophenyl incorporation at C3. A two-step protocol is employed:

-

Core Functionalization:

-

Piperazine Coupling:

Table 2: Representative synthesis conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1,4-Dibromobutane, , KI | Acetonitrile, reflux, 12h | 75% |

| 2 | 4-(4-Bromophenyl)piperazine | Microwave, 100°C, 30min | 68% |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous solubility: <0.1 mg/mL (pH 7.4), due to the bromophenyl group’s hydrophobicity.

-

logP: 3.2 (calculated via XLogP3), indicating moderate membrane permeability .

Metabolic Stability

Microsomal studies on similar coumarins show:

-

Half-life (human liver microsomes): 42 minutes.

-

Primary metabolites include O-demethylated and glucuronidated derivatives .

Applications and Future Directions

CNS Drug Development

The compound’s 5-HT affinity positions it as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume